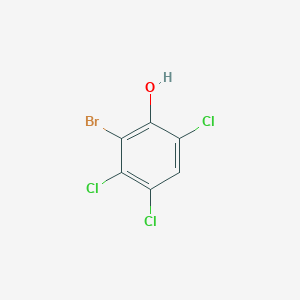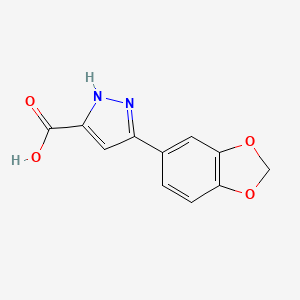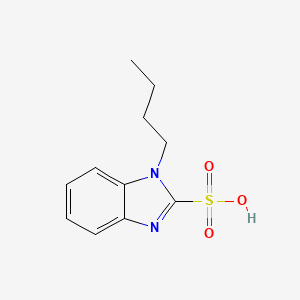
2-Bromo-4-fluoro-1-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-1-isopropoxybenzene is a compound that is not directly mentioned in the provided abstracts. However, the abstracts do discuss various bromo-fluorobenzene derivatives, which are compounds that contain both bromine and fluorine atoms attached to a benzene ring. These derivatives are of significant interest due to their potential applications in pharmaceuticals, organic dyes, electroluminescent materials, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of bromo-fluorobenzene derivatives can be achieved through various methods. For instance, 1-bromo-4-[18F]fluorobenzene can be prepared by nucleophilic aromatic substitution reactions using [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Another derivative, 1,4-bis(bromomethyl)-2-fluorobenzene, can be synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene can be synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods highlight the versatility of bromo-fluorobenzene derivatives' synthesis, which often involves halogenation and diazotization steps.
Molecular Structure Analysis
The molecular structure of bromo-fluorobenzene derivatives has been studied using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These studies provide insights into the influence of bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring.
Chemical Reactions Analysis
Bromo-fluorobenzene derivatives participate in a variety of chemical reactions. Hydroxyl radicals can react with 1-bromo-2-fluorobenzene to form radical cations in neutral and acidic solutions . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been shown to be effective for synthesizing six-membered heterocycles . Additionally, 1-bromo-2-fluorobenzenes can be used in a two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene derivatives can be deduced from spectroscopic and computational studies. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been explored using time-dependent DFT (TD-DFT) . These properties are crucial for understanding the reactivity and potential applications of these compounds. Thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, have also been calculated, providing further insight into the stability and reactivity of these molecules .
Applications De Recherche Scientifique
Application in Lithium-Ion Batteries
A study explored the use of 4-bromo-2-fluoromethoxybenzene (a compound closely related to 2-Bromo-4-fluoro-1-isopropoxybenzene) as a bi-functional electrolyte additive for lithium-ion batteries. The additive was found to electrochemically polymerize at high voltages, forming a polymer film that prevents voltage rise when overcharging. It also lowers the flammability of the electrolyte and enhances the thermal stability of lithium-ion batteries without influencing their normal cycle performance (Zhang Qian-y, 2014).
In Polymer Chemistry
Alkoxybenzenes, including compounds similar to 2-Bromo-4-fluoro-1-isopropoxybenzene, were used in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations. These alkoxybenzenes were effective in quenching reactions, including those with simple alkyl groups and haloalkyl tethers. This process highlights the significance of such compounds in synthesizing specific polymer structures (D. Morgan, Nemesio Martínez-Castro, R. Storey, 2010).
In Synthesis of Fluorinated Compounds
Research has shown that halogenated compounds, including those similar to 2-Bromo-4-fluoro-1-isopropoxybenzene, are crucial in the synthesis of fluorinated compounds. For instance, studies on the electrochemical fluorination of aromatic compounds have involved compounds like 1-bromo-4-fluorobenzene, highlighting the importance of such structures in producing fluorinated products (Hirohide Horio et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-4-fluoro-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSLIMXPHXLCKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378427 |
Source


|
| Record name | 2-bromo-4-fluoro-1-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-isopropoxybenzene | |
CAS RN |
202865-79-0 |
Source


|
| Record name | 2-Bromo-4-fluoro-1-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-fluoro-1-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)








![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)
![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)

